molecular formula C16H13F2N3O3 B3073536 2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid CAS No. 1018052-39-5

2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid

Cat. No.: B3073536
CAS No.: 1018052-39-5
M. Wt: 333.29 g/mol
InChI Key: GRFLWLYHSQSRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid ( 1018052-39-5) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C16H13F2N3O3 and a molecular weight of 333.29 g/mol, this pyrazolo[3,4-b]pyridine derivative is characterized by its distinct structure, which includes a difluoromethyl group and a phenyl substituent . Compounds within the pyrazolo[3,4-b]pyridine class are of significant interest in medicinal chemistry and drug discovery. Specifically, this scaffold is investigated for its potential as a core structure in the development of inhibitors for various biological targets. Published patent literature indicates that structurally related pyrazolo[3,4-b]pyridin-7(6H)-ones and pyrazolo[3,4-c]pyridin-7(6H)-ones have been explored for their activity as inhibitors of Bromodomain and Extra-Terminal (BET) proteins . BET proteins are key epigenetic regulators, and their inhibition is a promising therapeutic strategy in areas such as oncology and inflammatory diseases. Furthermore, other research has detailed the use of substituted pyrazolo[3,4-b]pyridine-6-carboxylic acids, highlighting the versatility and continued scientific relevance of this heterocyclic system in designing novel bioactive molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a pharmacological tool for probing biological mechanisms in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-(difluoromethyl)-3-methyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3/c1-9-14-11(15(17)18)7-12(22)20(8-13(23)24)16(14)21(19-9)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFLWLYHSQSRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2CC(=O)O)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid, commonly referred to as TQB05239, is a synthetic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound has gained attention in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of TQB05239, supported by relevant data tables and research findings.

The chemical structure of TQB05239 is characterized by the following features:

  • IUPAC Name : this compound
  • CAS Number : 1018052-39-5
  • Molecular Formula : C16H13F2N3O3
  • Molecular Weight : 335.29 g/mol

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. TQB05239 has shown promise in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that TQB05239 inhibited cell proliferation and induced apoptosis at concentrations ranging from 10 to 50 µM. The compound was shown to activate caspase pathways and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Anti-inflammatory Properties

TQB05239 has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its mechanism is believed to involve the inhibition of phosphodiesterases (PDEs), which play a crucial role in inflammatory responses.

Research Findings:
A recent study highlighted that TQB05239 effectively reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated a dose-dependent reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

The biological activity of TQB05239 is attributed to its ability to interact with specific molecular targets:

  • PDE Inhibition : By inhibiting PDE enzymes, TQB05239 increases intracellular cyclic AMP levels, leading to reduced inflammation and enhanced apoptosis in cancer cells.
  • Cell Cycle Regulation : The compound has been shown to affect key regulatory proteins involved in the cell cycle, promoting G1 phase arrest and subsequent apoptosis.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration RangeObserved Effects
AnticancerMCF-7 (Breast Cancer)10 - 50 µMInhibition of proliferation; Apoptosis induction
Anti-inflammatoryLPS-stimulated Macrophages5 - 25 µMReduced TNF-alpha and IL-6 levels

Scientific Research Applications

Pharmaceutical Development

The compound's unique structure positions it as a potential lead compound in drug discovery. Its ability to modulate biological activity makes it suitable for targeting specific receptors or enzymes involved in various disease pathways.

Case Study: Neurotransmitter Interaction

Preliminary studies have indicated that this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. High-throughput screening methods are being employed to evaluate its efficacy against various targets.

Research has shown that derivatives of pyrazolo compounds exhibit diverse biological activities, including:

  • Anticancer Properties : Similar compounds in the pyrazole class have demonstrated effectiveness against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives exhibit properties that could be beneficial in treating inflammatory diseases.

Comparative Analysis of Biological Activities

Compound NameBiological Activity
1-(4-(trifluoromethyl)-3-methylpyrazol-1-yl)ethanoneAnticancer properties
5-methylpyrazoleInhibitor of alcohol dehydrogenase
3-methylpyrazole-5-carboxylic acidPotential anti-inflammatory effects

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Understanding these pathways is crucial for large-scale production and further research.

Synthesis Overview

The synthesis generally includes:

  • Formation of the pyrazolo[3,4-b]pyridine core.
  • Introduction of the difluoromethyl group.
  • Finalization through acetic acid derivatization.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences
Target Compound 4-(difluoromethyl), 3-methyl, 1-phenyl, acetic acid C₁₆H₁₃F₂N₃O₃ 333.29 1018052-39-5 Reference compound
[1,3-Dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid 1,3-dimethyl, 4-(trifluoromethyl) C₁₁H₁₀F₃N₃O₃ 289.21 937605-40-8 Trifluoromethyl instead of difluoromethyl; dimethyl groups enhance steric bulk
3-[4-(Difluoromethyl)-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl]propanoic acid 4-(difluoromethyl), 2-propyl, propanoic acid C₁₃H₁₅F₂N₃O₃ 299.27 1018126-85-6 Propyl substituent at position 2; propanoic acid chain increases hydrophobicity
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid 6-hydroxy, 4-methyl C₉H₉N₃O₄ 223.19 1240529-02-5 Hydroxy group at position 6; reduced molecular weight and higher polarity
2-(4-Methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Pyridazine core, 4-methyl, acetamide C₂₁H₁₆F₃N₅O₂ 427.40 942008-59-5 Pyridazine instead of pyridine ring; acetamide group enhances hydrogen-bonding potential

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the analogue from increases lipophilicity (logP ~2.1) compared to the difluoromethyl group in the target compound (logP ~1.8) .
  • Acidity: The acetic acid moiety (pKa ~3.5) in the target compound is more acidic than propanoic acid derivatives (pKa ~4.2) due to shorter chain length .
  • Solubility : The hydroxy-substituted analogue () exhibits higher aqueous solubility (~15 mg/mL) compared to the target compound (~5 mg/mL) .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and what intermediates are critical?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, acylation, and functional group modifications. Key intermediates include pyrazolo[3,4-b]pyridinone derivatives, which are formed via cyclocondensation of substituted hydrazines with β-keto esters or nitriles. For example:

  • Step 1 : Cyclization of a hydrazine derivative with a difluoromethyl-containing precursor to form the pyrazolo-pyridinone core.
  • Step 2 : Introduction of the acetic acid moiety via alkylation or coupling reactions, often using tert-butyl esters for protection .
  • Step 3 : Deprotection and purification via recrystallization or column chromatography.

Prioritize intermediates like 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid (analogous to structures in ) to monitor reaction progression. Use NMR to verify regioselectivity and HPLC to assess purity (>95%) .

Advanced: How can computational methods optimize reaction conditions for this synthesis?

Answer:
Employ density functional theory (DFT) to model reaction pathways and identify transition states, particularly for cyclization steps. For example:

  • Use quantum chemical calculations to predict activation energies for difluoromethyl group incorporation, optimizing solvent polarity (e.g., DMF vs. THF) and temperature .
  • Apply machine learning to historical reaction data (e.g., yields, solvents) to narrow optimal conditions. ICReDD’s workflow () demonstrates this by correlating computed reaction barriers with experimental outcomes.
  • Validate predictions with small-scale experiments, focusing on minimizing side products like N-allyl byproducts (observed in ).

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the difluoromethyl group (δ ~5.5–6.5 ppm, split due to J coupling) and acetic acid moiety (δ ~3.5–4.0 ppm) .
  • LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 311.1 for analogous compounds in ) and detect impurities.
  • X-ray crystallography (if crystals form): Resolve structural ambiguities, as done for related pyrazolo-pyridines in .
  • HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) for purity assessment ().

Advanced: How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Answer:

  • Dynamic NMR (DNMR) : Investigate conformational exchange if splitting arises from hindered rotation (e.g., around the phenyl ring) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly in the pyrazolo-pyridinone core.
  • Computational NMR : Compare experimental shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) to validate assignments .
  • Variable-temperature studies : Identify temperature-dependent shifts caused by tautomerism (common in heterocycles, as seen in ).

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (≥97% by HPLC) .
  • Flash chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol) to separate polar byproducts.
  • Acid-base extraction : Leverage the acetic acid group’s solubility in basic aqueous solutions (pH >8) for selective isolation .

Advanced: What challenges arise in scaling up synthesis, and how to mitigate them?

Answer:

  • Heat management : Exothermic cyclization steps ( ) require jacketed reactors to prevent thermal runaway.
  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for coupling steps to improve atom economy ().
  • Process analytical technology (PAT) : Implement in-line HPLC monitoring for real-time quality control ( ).

Advanced: How does the difluoromethyl group influence electronic properties and reactivity?

Answer:

  • Electron-withdrawing effect : The CF2H group increases electrophilicity at the pyridinone carbonyl, enhancing nucleophilic attack susceptibility (e.g., in amide bond formation) .
  • Hydrogen-bonding : Fluorine atoms participate in weak H-bonds, affecting crystal packing ( ) and solubility (logP ~2.5 predicted via ChemAxon).
  • Metabolic stability : Fluorination reduces oxidative metabolism, a consideration in pharmacological studies (analogous to ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid
Reactant of Route 2
2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.